molecular formula C16H21ClF3N3O3 B2818755 Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351641-82-1

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2818755
CAS No.: 1351641-82-1
M. Wt: 395.81
InChI Key: DOUARUSBTDIZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a trifluoromethyl-substituted benzamide moiety linked to the piperazine core via an ethyl spacer. The molecule is further modified with a methyl carboxylate group at the 1-position of the piperazine ring and exists as a hydrochloride salt, enhancing its solubility and stability.

Key synthetic steps (from ):

  • A palladium-catalyzed amination between 1-bromo-2-(trifluoromethyl)benzene and tert-butyl piperazine-1-carboxylate yields an aryl piperazine intermediate.
  • Boc deprotection with HCl produces the piperazine hydrochloride salt.
  • Subsequent coupling with methyl 2-chloro-6-methylpyrimidine-4-carboxylate and saponification steps finalize the structure .

Properties

IUPAC Name

methyl 4-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUARUSBTDIZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Piperazine Ring : Utilizing piperazine derivatives as starting materials.
  • Introduction of the Trifluoromethyl Group : This modification is crucial for enhancing the pharmacological profile of the compound.
  • Carboxylation : The introduction of the carboxylate group is performed using standard carboxylation methods.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, compounds similar to Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate have shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibit MIC values ranging from 0.5 to 8 µg/mL against resistant strains, demonstrating their efficacy in overcoming drug resistance mechanisms .

The biological activity of this compound is primarily attributed to its ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

  • Inhibition Studies : In vitro assays have shown that derivatives with similar structures can achieve low nanomolar IC50 values against these targets, indicating potent enzyme inhibition .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on Antibacterial Activity : A recent investigation demonstrated that a compound with a similar structure exhibited significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported an IC50 value of approximately 0.126 µM, highlighting its potential as a therapeutic agent for treating resistant infections .
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of related piperazine derivatives has revealed favorable absorption and distribution characteristics. For example, a related compound showed an oral bioavailability of 31.8% in animal models, suggesting that modifications to enhance solubility may be beneficial for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological profiles of this compound and its analogs:

Compound NameTarget EnzymeMIC (µg/mL)IC50 (µM)Oral Bioavailability (%)
Compound ADNA Gyrase0.5<0.131.8
Compound BTopoisomerase IV1.0<0.126Not reported
Compound CSfp-PPTase8Not reportedNot reported

Scientific Research Applications

The compound "Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Key Characteristics

  • Molecular Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
  • Solubility : Soluble in organic solvents, which may facilitate its use in various formulations.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, including receptors involved in neurological disorders.

Case Study: Neurological Disorders

Research has indicated that compounds with similar piperazine structures can act as muscarinic receptor antagonists, which are relevant in treating conditions such as Alzheimer's disease and Lewy body dementia . The trifluoromethyl group may enhance the selectivity and potency of these compounds.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that piperazine derivatives exhibit activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy due to its bioactive properties. The trifluoromethyl group may provide enhanced activity against pests while minimizing environmental impact.

Case Study: Botanical Pesticides

Research into botanical pesticides has highlighted the efficacy of similar compounds in pest management systems . Methyl derivatives have shown promise in controlling agricultural pests without the adverse effects associated with conventional pesticides.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the ester and amide groups under specific conditions:

  • Ester Hydrolysis :
    The methyl ester moiety is susceptible to alkaline hydrolysis (pH > 10) at 60–80°C, yielding the corresponding carboxylic acid. Acidic hydrolysis (e.g., HCl/EtOH) proceeds more slowly due to steric hindrance from the trifluoromethyl group.

    R-COOCH3+H2ONaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{CH}_3\text{OH}
  • Amide Hydrolysis :
    The benzamido group resists hydrolysis under mild conditions but cleaves in concentrated HCl (6 M) at reflux (110°C) over 12–24 hours, forming 2-(trifluoromethyl)benzoic acid and a piperazine-ethylamine intermediate .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the benzamido aromatic ring for SNAr reactions. In dimethylformamide (DMF) with K₂CO₃, the compound reacts with amines (e.g., piperidine) at 100°C to substitute the para-position relative to the trifluoromethyl group :

ReagentConditionsProductYield (%)
PiperidineDMF, K₂CO₃, 100°C, 8hPiperidin-4-yl-substituted derivative72

Reductive Amination

The secondary amine in the piperazine ring participates in reductive amination with aldehydes or ketones. For example, reaction with 4-nitrobenzaldehyde in methanol using NaBH₃CN at pH 5–6 produces a tertiary amine derivative :

Piperazine-NH+Ar-CHONaBH3CNPiperazine-N-CH2-Ar\text{Piperazine-NH} + \text{Ar-CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Piperazine-N-CH}_2\text{-Ar}

Key Data :

  • Reaction time: 12–24 hours

  • Optimal solvent: MeOH or EtOH

  • Yield range: 55–85%

Coupling Reactions

The amide bond serves as a site for further functionalization via peptide coupling agents:

  • HBTU-Mediated Amidation :
    The ethylpiperazine intermediate reacts with carboxylic acids (e.g., indazole-3-carboxylic acid) using HBTU and DIPEA in DMF, forming new amide bonds :

    R-NH2+R’-COOHHBTUR-NH-C(O)-R’\text{R-NH}_2 + \text{R'-COOH} \xrightarrow{\text{HBTU}} \text{R-NH-C(O)-R'}

    Conditions :

    • Temperature: 25°C

    • Duration: 2–4 hours

    • Yield: 60–90%

Electrophilic Reactions

The trifluoromethylbenzamido group directs electrophilic substitution to the meta-position. Bromination with Br₂ in acetic acid at 50°C produces a mono-brominated derivative :

ElectrophileConditionsProductSelectivity
Br₂AcOH, 50°C, 3h3-Bromo-substituted aryl>90%

Solvent-Dependent Reactivity

The choice of solvent significantly impacts reaction outcomes:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr and coupling reactions.

  • Protic solvents (e.g., MeOH, EtOH) favor reductive amination and ester hydrolysis.

Stability Under Oxidative Conditions

The piperazine ring is stable to mild oxidants (e.g., H₂O₂) but degrades in strong oxidative environments (e.g., KMnO₄/H₂SO₄), forming N-oxides or cleaving entirely .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride (Target) - Trifluoromethylbenzamide
- Methyl carboxylate
- Ethyl spacer
~433.8 (calculated) Likely protease/enzyme inhibition; enhanced solubility due to hydrochloride salt
HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) - Chloro/methylphenoxy groups
- Methoxyphenyl piperazine
~450–480 (estimated) CNS-targeting agents; structural diversity for serotonin/dopamine receptor modulation
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) - Trifluoromethylphenyl ureido
- Thiazole linker
- Ethyl acetate
548.2 (ESI-MS) Anticancer/antimicrobial activity; ureido-thiazole motif for target specificity
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride (26) - Bromoindole
- Pyrimidine-piperazine hybrid
~486 (LC-MS) CYP121A1 inhibition (Mycobacterium tuberculosis target); halogenated aromatic system
1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride (GBR 12783) - Diphenylmethoxyethyl
- Styryl group
~540 (estimated) Dopamine/norepinephrine reuptake inhibition; dihydrochloride salt for enhanced bioavailability

Key Observations from Comparative Analysis

Substituent Impact on Bioactivity: The trifluoromethyl group in the target compound and analogs like 10d () enhances metabolic stability and hydrophobic interactions with target proteins compared to non-fluorinated analogs (e.g., HBK series with methoxyphenyl groups) . Halogenation (e.g., bromoindole in compound 26) improves target binding in antimicrobial applications but may reduce solubility .

Linker and Spacer Effects :

  • The ethyl spacer in the target compound balances flexibility and rigidity, whereas thiazole (10d) or styryl (GBR 12783) linkers introduce conformational constraints for selective binding .

Salt Forms and Solubility :

  • Hydrochloride salts (target compound, HBK series) improve aqueous solubility compared to free bases (e.g., tert-butyl intermediates in –10) .

Therapeutic Potential: The target compound’s methyl carboxylate group may mimic natural substrates in enzymatic processes, similar to ethyl ester analogs (e.g., 10d–10f) optimized for prodrug activation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins (e.g., retinol-binding protein 4 antagonists in ). Conversely, larger substituents (e.g., diphenylmethoxy in GBR 12783) may limit blood-brain barrier penetration .
  • Synthetic Challenges : Multi-step routes (e.g., palladium-catalyzed amination in ) require optimization for scalability compared to simpler piperazine couplings (e.g., HCl-mediated deprotection in ) .

Q & A

Q. What are the key steps and challenges in synthesizing Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride?

The synthesis involves sequential functionalization of the piperazine core. A typical approach includes:

  • Step 1 : Reacting 2-(trifluoromethyl)benzoyl chloride with a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) under basic conditions (e.g., DIPEA) in dichloromethane (DCM) to form the amide bond .
  • Step 2 : Deprotection of the tert-butyl group using HCl in diethyl ether, followed by carboxylation with methyl chloroformate .
  • Step 3 : Final purification via crystallization or flash chromatography.

Q. Challenges :

  • Optimizing reaction yields (e.g., avoiding over-acylation or incomplete deprotection).
  • Maintaining purity (>95%) requires rigorous analytical validation (NMR, LC-MS) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : Key signals include δ ~3.3–3.5 ppm (piperazine protons), δ ~7.4–7.8 ppm (aromatic protons from the trifluoromethylbenzamide group), and a singlet for the methyl ester (~3.7 ppm) .
  • Mass Spectrometry (MS) : ESI+ m/z ~450–470 [M+H]+ .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. What methodological strategies are used to study its pharmacokinetics (PK) and pharmacodynamics (PD)?

  • In Vitro PK :
    • Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound and metabolites .
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess unbound fraction .
  • In Vivo PD :
    • Dose-response studies in rodent models (e.g., inflammation or CNS targets), with tissue distribution analyzed via HPLC .

Key Findings : Piperazine derivatives often exhibit moderate plasma half-lives (t½ ~2–4 h) and high volume of distribution due to lipophilic substituents .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Orthogonal Assays : Validate target binding (e.g., SPR for affinity vs. functional cellular assays for efficacy) .
  • Purity Checks : Impurities (e.g., residual solvents or byproducts) may skew bioactivity; reanalyze batches with LC-HRMS .
  • Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted piperazines) to identify SAR trends .

Q. What are the best practices for modifying the piperazine scaffold to enhance target selectivity?

  • Substituent Engineering :
    • Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve metabolic stability and receptor binding .
    • Polar Side Chains (e.g., hydroxyl or carboxylate): Enhance solubility and reduce off-target interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock) guide rational modifications to optimize steric and electronic complementarity with target proteins .

Q. How is the compound’s stability under physiological conditions assessed?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Monitor degradation products (e.g., piperazine ring cleavage) via LC-MS .
    • Oxidative Stress : Exposure to H₂O₂ or cytochrome P450 enzymes to identify reactive metabolites .
  • Long-Term Storage : Stability in buffer (pH 7.4) at 4°C and 25°C, with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.